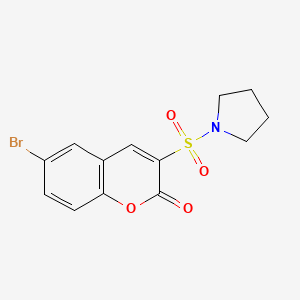![molecular formula C23H19NO5S B6511250 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide CAS No. 929471-59-0](/img/structure/B6511250.png)
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has been studied for its potential to act as a therapeutic agent, as well as its ability to act as a catalyst for various chemical reactions. This compound has been investigated for its potential to act as a therapeutic agent in the treatment of cancer, diabetes, and other diseases. In addition, this compound has been studied for its potential to act as a catalyst in the synthesis of other compounds such as polymers, drugs, and dyes. This compound has also been studied for its ability to act as an antioxidant, as well as its potential to act as a ligand for metal complexes.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is not fully understood. However, it is believed that this compound acts as a chelator, binding to metal ions and preventing them from participating in redox reactions. In addition, this compound has been shown to interact with DNA and RNA, and may be involved in the regulation of gene expression. This compound has also been shown to interact with various proteins, and may be involved in the regulation of protein activity.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a therapeutic agent. In animal studies, this compound has been shown to reduce inflammation and improve insulin sensitivity. In addition, this compound has been shown to reduce oxidative stress in cells, and may be involved in the regulation of cell cycle progression. This compound has also been studied for its potential to act as an antioxidant, and has been shown to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has several advantages for laboratory experiments. This compound is a highly versatile compound, and can be synthesized using a variety of methods. In addition, this compound is relatively stable, and can be stored for long periods of time without significant degradation. This compound is also relatively non-toxic, and can be used in a variety of laboratory experiments. However, this compound is not water soluble, and must be dissolved in an organic solvent prior to use.
将来の方向性
The potential applications of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide are vast, and there are many potential future directions for research. One potential direction is the development of new methods for the synthesis of this compound. In addition, further research is needed to explore the potential therapeutic applications of this compound, as well as its potential to act as a catalyst for various chemical reactions. Further research is also needed to explore the potential of this compound to act as an antioxidant and to protect cells from oxidative damage. Finally, further research is needed to explore the potential of this compound to interact with DNA and RNA, and to regulate gene expression.
合成法
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide can be synthesized by a variety of methods. One of the most common methods is the reaction of 3-methyl-1-benzofuran-5-yl thiophene-2-carboxylic acid with 2-(3,4-dimethoxybenzoyl) chloride in the presence of anhydrous sodium carbonate. This reaction produces a white solid product, which can be further purified by recrystallization. Other methods for synthesizing this compound include the reaction of 3-methyl-1-benzofuran-5-yl thiophene-2-carboxylic acid with 2-(3,4-dimethoxybenzoyl) chloride in the presence of a base such as potassium carbonate, or the reaction of 3-methyl-1-benzofuran-5-yl thiophene-2-carboxylic acid with 2-(3,4-dimethoxybenzoyl) bromide in the presence of anhydrous sodium carbonate.
特性
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-13-16-12-15(24-23(26)20-5-4-10-30-20)7-9-17(16)29-22(13)21(25)14-6-8-18(27-2)19(11-14)28-3/h4-12H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJWRDNFNMYUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B6511172.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6511189.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(4-methylphenyl)propanamide](/img/structure/B6511193.png)
![11-tert-butyl-5-[3-(morpholin-4-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6511208.png)
![1-(3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B6511210.png)
![N-(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6511219.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B6511230.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6511233.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6511240.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511241.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511245.png)
![N-(4-acetylphenyl)-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6511262.png)

